molecular formula C15H15NO4 B2568735 N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide CAS No. 1396887-41-4

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2568735
CAS No.: 1396887-41-4
M. Wt: 273.288
InChI Key: LBNIVFXXQSITEI-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which combines a chroman ring with a furan ring through a carboxamide linkage. Its unique properties enable diverse applications, ranging from drug development to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-oxochroman derivatives.

    Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential in drug development, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials with specific functional properties

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxychroman-4-yl)methyl)furan-2-carbohydrazide
  • N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylic acid
  • N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylate

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of a chroman ring and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVFXXQSITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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